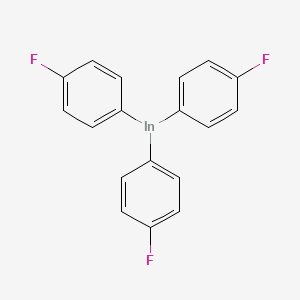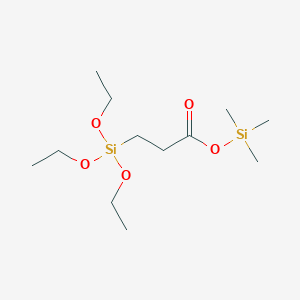
Trimethylsilyl 3-(triethoxysilyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 3-(triethoxysilyl)propanoate is an organosilicon compound that features both trimethylsilyl and triethoxysilyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3-(triethoxysilyl)propanoate typically involves the reaction of trimethylsilyl chloride with 3-(triethoxysilyl)propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 3-(triethoxysilyl)propanoate can undergo various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as trimethylsilyl chloride.
Common Reagents and Conditions
Hydrolysis: Water or moisture, often catalyzed by acids or bases.
Condensation: Catalyzed by acids or bases, often under controlled temperature and humidity.
Substitution: Trimethylsilyl chloride, often in the presence of a base such as pyridine.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane bonds, leading to polymeric structures.
Substitution: Various substituted silyl compounds.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 3-(triethoxysilyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl 3-(triethoxysilyl)propanoate can be compared with other similar compounds, such as:
Trimethylsilylpropanoic acid: Contains a trimethylsilyl group but lacks the triethoxysilyl group, making it less versatile in certain applications.
Trimethylsilyl chloride: A common reagent used for silylation reactions but does not possess the triethoxysilyl group.
Triethoxysilane: Contains the triethoxysilyl group but lacks the trimethylsilyl group, limiting its use in some synthetic applications.
This compound is unique due to the presence of both trimethylsilyl and triethoxysilyl groups, providing a combination of properties that make it valuable in various fields .
Eigenschaften
CAS-Nummer |
58566-96-4 |
|---|---|
Molekularformel |
C12H28O5Si2 |
Molekulargewicht |
308.52 g/mol |
IUPAC-Name |
trimethylsilyl 3-triethoxysilylpropanoate |
InChI |
InChI=1S/C12H28O5Si2/c1-7-14-19(15-8-2,16-9-3)11-10-12(13)17-18(4,5)6/h7-11H2,1-6H3 |
InChI-Schlüssel |
VJUVIMZLQFNKJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCC(=O)O[Si](C)(C)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)
![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
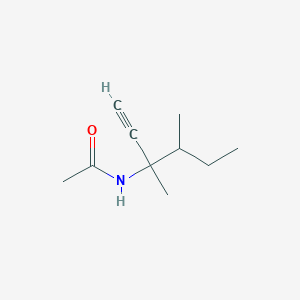
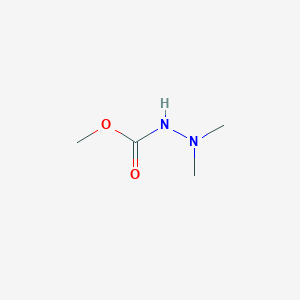

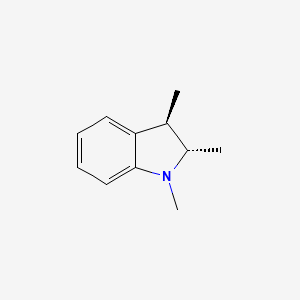
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
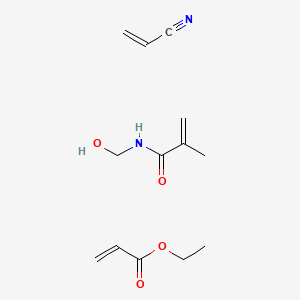

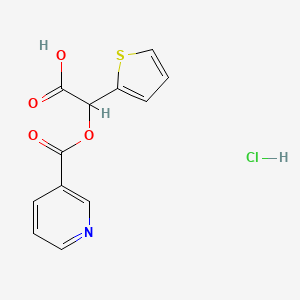

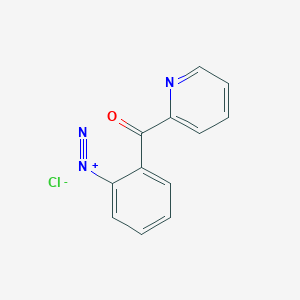
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)
